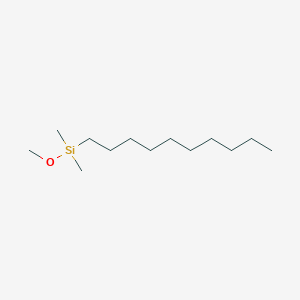

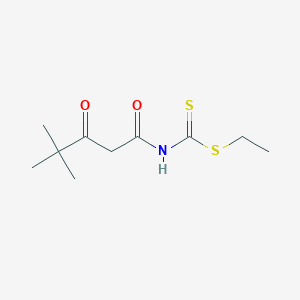

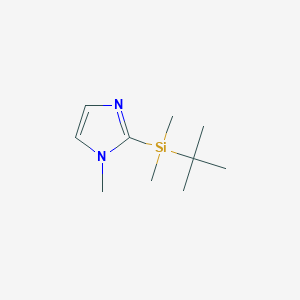

![molecular formula C9H5Cl2N3O3 B067244 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole CAS No. 187399-90-2](/img/structure/B67244.png)

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, often involves reactions that can yield a variety of functionalized products. For example, treating benzylcyanide with nitric oxide in basic methanol results in the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, demonstrating a synthetic route that could potentially be adapted for the target compound (Bohle & Perepichka, 2009). Another example is the reaction of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN, leading to acetonitriles and alkanes via a non-reductive decyanation pathway, illustrating the chemical versatility of the oxadiazole ring (Sağırlı & Dürüst, 2018).

Molecular Structure Analysis

The structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which significantly influences their chemical properties and reactivity. For instance, the nearly planar structure of the oxadiazole unit allows for specific intermolecular interactions and reactivity patterns. This structural attribute is crucial for understanding the chemical behavior and potential applications of these compounds (Limbach, Detert, & Schollmeyer, 2016).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives engage in a variety of chemical reactions, reflecting their reactive chloromethyl and nitro groups. These groups facilitate nucleophilic substitution and electrophilic addition reactions, respectively. The chloromethyl group, in particular, can react with N- and S-nucleophilic reagents, demonstrating the compound's utility as a versatile synthon for further chemical modifications (Stepanov, Dashko, & Stepanova, 2019).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the specific substituents on the oxadiazole ring. These properties are critical for the compound's application in material science, including its incorporation into organic electronic devices and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, such as stability, reactivity, and acid-base behavior, are significantly affected by the oxadiazole core and the specific functional groups attached to it. For instance, compounds with the oxadiazole ring exhibit pronounced acid/base stability, highlighting their potential utility in environments where chemical resilience is required (Bohle & Perepichka, 2009).

Applications De Recherche Scientifique

Anti-Infective Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 1,2,4-oxadiazoles, including “5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole”, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are used in the development of new drugs against infectious diseases .

- Methods of Application: The synthesis of these compounds involves various chemical reactions, including the use of nitric acid and acetic anhydride . The resulting compounds are then tested for their anti-infective properties .

- Results/Outcomes: These compounds have shown promising results in combating various infectious diseases, including tuberculosis, malaria, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .

Agricultural Pesticides

- Scientific Field: Agricultural Chemistry

- Application Summary: 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities . They have been found to exhibit a broad spectrum of agricultural biological activities .

- Methods of Application: These compounds are synthesized and then evaluated for their nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

- Results/Outcomes: Some of these compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 19.44 to 36.25 μg/mL . They have also shown excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values ranging from 19.04 to 31.40 μg/mL .

Propriétés

IUPAC Name |

5-(chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O3/c10-4-8-12-9(13-17-8)5-1-2-6(11)7(3-5)14(15)16/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXJMFKBDCJXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=N2)CCl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649657 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole | |

CAS RN |

187399-90-2 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

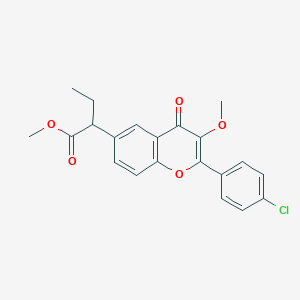

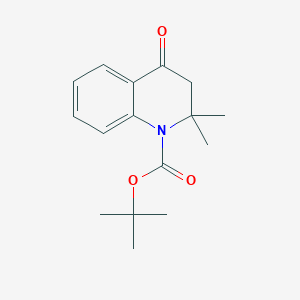

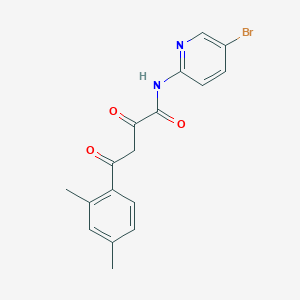

![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)

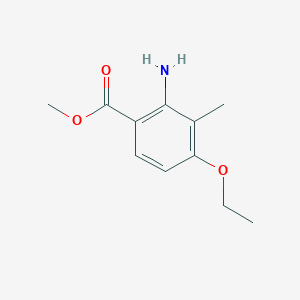

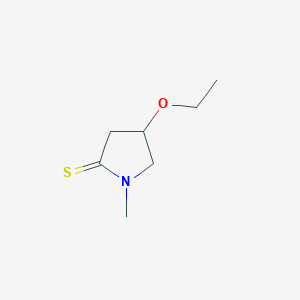

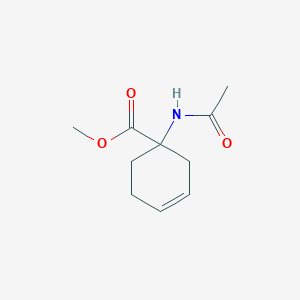

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)

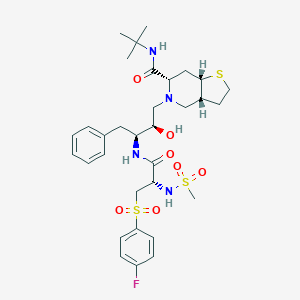

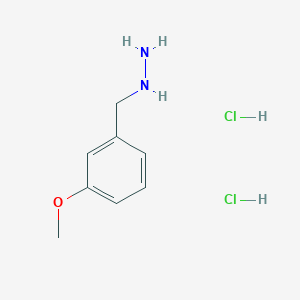

![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)